molecular formula C15H14O2 B13991610 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one CAS No. 87937-62-0

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one

Cat. No.: B13991610
CAS No.: 87937-62-0
M. Wt: 226.27 g/mol
InChI Key: UHJFOSDPLGVYGP-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring. This particular compound is characterized by the presence of a phenyl group and a tetrahydro structure, which makes it unique among benzopyrans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of a domino Knoevenagel/intramolecular transesterification reaction catalyzed by an alkaline protease from Bacillus licheniformis . This method provides a selective and efficient way to produce benzopyran derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- include:

Uniqueness

What sets 2H-1-Benzopyran-2-one,5,6,7,8-tetrahydro-3-phenyl- apart from these similar compounds is its unique tetrahydro structure and the presence of a phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

87937-62-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2

InChI Key

UHJFOSDPLGVYGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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